molecular formula C12H11NO4 B075982 5,6-Diacetoxyindole CAS No. 15069-79-1

5,6-Diacetoxyindole

Cat. No. B075982
CAS RN: 15069-79-1
M. Wt: 233.22 g/mol
InChI Key: NTOLUQGMBCPVOZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5,6-Diacetoxyindole involves the reduction of nitro-substituted styrenes followed by acetylation. A notable method was described where 2:β-dinitro-5-acetoxystyrene is reduced with iron powder and acetic acid, leading to the formation of 5-acetoxyindole, which is further processed to yield 5,6-Diacetoxyindole. This compound forms compact hemispherical clusters with a melting point of 135–136°C (Beer, Clarke, Khorana, & Robertson, 1948).

Molecular Structure Analysis

The molecular structure analysis of 5,6-Diacetoxyindole reveals its significance as a precursor in melanin synthesis. It has a core indole structure substituted with acetoxy groups at the 5 and 6 positions. The precise structural elucidation provides insight into its reactivity and role in further chemical transformations leading to complex melanin polymers.

Chemical Reactions and Properties

5,6-Diacetoxyindole undergoes various chemical reactions, highlighting its versatile nature in synthetic chemistry. It is a crucial intermediate in the enzymatic oxidation process that leads to melanin, demonstrating its instability and reactivity, which is essential for the formation of complex melanin structures. Its reactivity under biomimetic conditions has been studied, showing the formation of complex oligomeric products indicative of its role in natural pigment synthesis (Napolitano, d’Ischia, & Prota, 1988).

Physical Properties Analysis

The physical properties of 5,6-Diacetoxyindole, such as melting point and solubility, are crucial for its handling and application in synthetic pathways. Its crystalline form and specific melting point range facilitate its identification and purity assessment, which is essential for its use in further chemical synthesis and studies related to melanin and its derivatives.

Chemical Properties Analysis

The chemical properties of 5,6-Diacetoxyindole, including its reactivity with various reagents and conditions, are central to understanding its role in melanin synthesis. Its ability to undergo oxidation and polymerization under specific conditions mimics the natural enzymatic processes leading to melanin formation, making it a valuable model compound for studying the chemistry of pigmentation (Capelli et al., 2009).

Scientific Research Applications

Summary of Application

5,6-Diacetoxyindole is a precursor in the biosynthesis of melanins, which are natural pigments found in most organisms . Melanins play a crucial role in protecting tissues from UV radiation .

Methods of Application

The synthesis of 5,6-dihydroxyindole-2-carboxylic acid, a key precursor of melanin, has been studied over the past 8 years (2012–2020) . The process involves obtaining natural melanin pigments and their biosynthetic precursor 5,6-dihydroxyindole-2-carboxylic acid .

Results or Outcomes

Melanins have a broad spectrum of action and a variety of useful biological activities, with low toxicity . They have been used to create preparations with antiviral activity against influenza viruses, herpes simplex virus type 2, HIV-1, and vaccinia virus . In addition, melanin-containing immunomodulators have been developed to fight cancer .

Organic Chemistry - Synthesis

Summary of Application

5,6-Diacetoxyindole can be synthesized from trans-4,5-dibenzyloxy-β-pyrrolidino-2-nitrostyrene . This method is less expensive and is referred to as a “one pot” method .

Methods of Application

The three-step transformation, which includes reductive cyclization, debenzylation, and acetylation, is carried out in one reaction vessel with no intermediate isolation or purification steps .

Results or Outcomes

This method provides a less expensive way for the production of 5,6-Diacetoxyindole .

Dermocosmetics - Hair Dye

Summary of Application

5,6-Diacetoxyindole is a known hair dye . It is an expensive material because all prior art syntheses involve difficult multi-step procedures .

Methods of Application

The synthesis of 5,6-Diacetoxyindole as a hair dye involves multi-step procedures .

Results or Outcomes

Despite the high expense, 5,6-Diacetoxyindole is used as a hair dye due to its effectiveness .

Organic Chemistry - Nitration

Summary of Application

5,6-Diacetoxyindole can be used in the field of nitration . The regiochemical control induced by Zn(II) is apparently unprecedented in the field of phenol/catechol nitration .

Methods of Application

The last step in the planned synthetic sequence required use of reagents compatible with the marked instability imparted to substrate and product by the catechol functionality . After extensive screenings, it was found that 5,6-Diacetoxyindole could be obtained in 52% yield by treatment of the substrate with sodium dithionite in 0.1 M phosphate buffer (pH 4) at 40°C under Ar in the presence of Zn(II) ions .

Results or Outcomes

This method represents a considerable achievement in terms of rapidity and product purity, two most critical problems in available syntheses of 5,6-Diacetoxyindole .

Dermocosmetics - Skin Photoprotective Agents

Summary of Application

5,6-Dihydroxyindole, the main biosynthetic precursor of the skin photoprotective agents melanins, is increasingly being exploited as active ingredients in innovative dermocosmetic formulations .

Methods of Application

The method involves the synthesis of carboxamides of 5,6-dihydroxyindole-2-carboxylic acid (DHICA) to get access to pigments with more favorable solubility properties with respect to the natural ones .

Results or Outcomes

The use of 5,6-Dihydroxyindole in dermocosmetic formulations provides a number of advantages as therapeutic agents: a broad spectrum of action, a variety of useful biological activities, low toxicity .

properties

IUPAC Name

(6-acetyloxy-1H-indol-5-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-7(14)16-11-5-9-3-4-13-10(9)6-12(11)17-8(2)15/h3-6,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTOLUQGMBCPVOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C2C(=C1)C=CN2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70396689
Record name 5,6-Diacetoxyindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Diacetoxyindole

CAS RN

15069-79-1
Record name 5,6-Diacetoxyindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 17.2 g of trans-4,5-dibenzyloxy-β-pyrrolidino-2-nitrostyrene (prepared from 3,4-dihydroxytoluene by a modified procedure of U.S. Pat. No. 3,732,245) and 3.4 g of 10% Pd/C catalyst in 200 ml ethyl acetate was shaken at room temperature, under hydrogen atmosphere and at 50 psi, for 5 hours. To this reaction mixture was added a solution of ethyl acetate (100 ml) containing acetic anhydride (24 ml), triethylamine (20 ml) and dimethylaminopyridine (800 mg) which was previously saturated with hydrogen. The resultant mixture was stirred for 30 minutes at room temperature. The catalyst was removed over a layer of Celite and the filtrate was evaporated to give an oily residue to which crushed ice was added. The resulting white precipitate was collected by filtration to give 6.08 g (65%) of DAI: mp 130°-131° C.; HNMR (300 MHz, DMSO-d6)δ 2.24 (s,6H), 6.42 (s,1H), 7.22 (s,1H), 7.32 (s,1H), 7.39 (m, 1H) 11.22 (s,1H).
Quantity
17.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
24 mL
Type
reactant
Reaction Step Three
Quantity
800 mg
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
3.4 g
Type
catalyst
Reaction Step Six
Quantity
200 mL
Type
solvent
Reaction Step Six
Quantity
100 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
113
Citations
BP Murphy - The Journal of Organic Chemistry, 1985 - ACS Publications
(methylenedioxy) indole gave only 12% of DHI or 40% of 7, if the reaction was quenched with acetic anhydride. When 2 is treated with A1C13 in 1, 2-dichloroethane at 0-5 C, 5-(…
Number of citations: 34 pubs.acs.org
PA Riley - Nature, 1967 - nature.com
THE stages in the formation of melanin from tyrosine proposed by Raper 1 are generally accepted as the metabolic pathway of melanogenesis in mammalian pigment cells. Most of the …
Number of citations: 12 www.nature.com
RE Counsell, TD Smith, J Doelle… - Journal of …, 1967 - Wiley Online Library
Interest in the development of radiopharmaceuticals suitable for the diagnosis and treatment of malignant melanoma prompted the present study. One of the first approaches to this …
Number of citations: 11 onlinelibrary.wiley.com
M Adinolfi, M d'Ischia, A Iadonisi… - European Journal of …, 2012 - Wiley Online Library
A series of 3‐thioglycosylated 5,6‐diacetoxyindole derivatives, which are important tools for eumelanin research and application, were prepared through a practical and efficient …
RJS Beer, K Clarke, HG Khorana… - Journal of the Chemical …, 1948 - pubs.rsc.org
… ., On being kept, the combined extracts deposited 5 : 6-diacetoxyindole (0.80 g.), mp 130-… A solution of 5 : 6-diacetoxyindole (0.2 g.) in methanol (5 ml.) at 0" was added to a mixture of …
Number of citations: 32 pubs.rsc.org
P Manini, A Pezzella, L Panzella, A Napolitano… - Tetrahedron, 2005 - Elsevier
Oxidation of 5×10 −3 M noradrenaline in aqueous phosphate buffer, pH 7.4, with K 3 Fe(CN) 6 , NaIO 4 or Fe 2+ /EDTA/H 2 O 2 followed by extraction with ethyl acetate and acetylation …
Number of citations: 13 www.sciencedirect.com
M d'Ischia, A Napolitano… - European Journal of …, 2011 - Wiley Online Library
5,6‐Dihydroxyindoles, the key building blocks of eumelanin biopolymers, hold promise as versatile molecular systems for the design and development of new functional aromatic …
L Novellino, M d'Ischia, G Prota - Synthesis, 1999 - thieme-connect.com
A facile 3-step synthesis of 5, 6-dihydroxyindole (4a) is reported, featuring the Zn (II)-controlled regioselective nitration of 3, 4-dihydroxynitrostyrene (2) with tetranitromethane at pH 8.0, …
Number of citations: 33 www.thieme-connect.com
P Manini, M d'Ischia, M Milosa… - The Journal of Organic …, 1998 - ACS Publications
Oxidation of 5,6-dihydroxyindole (1a) in acidic aqueous media led to isomeric hexahydroxydiindolocarbazoles, isolated as the acetyl derivatives 5a (29%) and 6a (19%). When the …
Number of citations: 43 pubs.acs.org
A Pezzella, A Iadonisi, S Valerio… - Journal of the …, 2009 - ACS Publications
A fundamental unsettled issue concerning eumelanins, the functional biopolymers of human skin and hair, is why they are black. The experimental difficulty lies in the virtual insolubility …
Number of citations: 146 pubs.acs.org

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